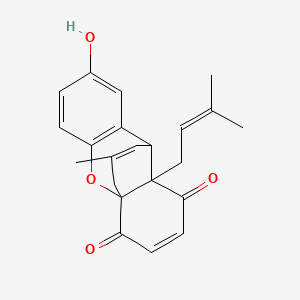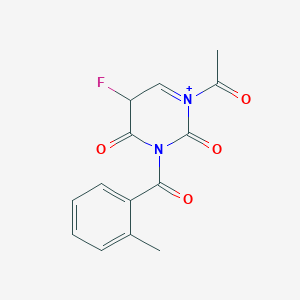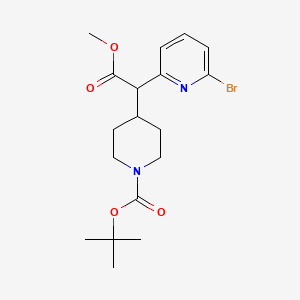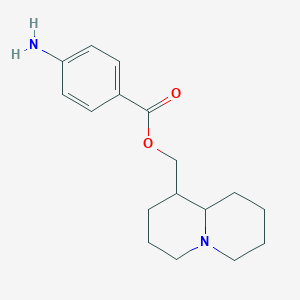
3-Chlorobenzoic-D4 acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorobenzoic-D4 acid is a deuterium-labeled derivative of 3-Chlorobenzoic acid. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace and study the behavior of the compound in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Chlorobenzoic-D4 acid can be synthesized through the deuteration of 3-Chlorobenzoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to use deuterated reagents or solvents in the presence of a catalyst to facilitate the exchange reaction. The reaction conditions typically include elevated temperatures and pressures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified through standard techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.
化学反应分析
Types of Reactions
3-Chlorobenzoic-D4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce chlorinated benzyl alcohols.
科学研究应用
3-Chlorobenzoic-D4 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of chlorinated aromatic compounds.
Biology: Employed in metabolic studies to trace the degradation pathways of chlorinated compounds in microorganisms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chlorinated drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of deuterated compounds for various applications.
作用机制
The mechanism of action of 3-Chlorobenzoic-D4 acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as benzoate-1,2-dioxygenase, leading to the formation of chlorinated catechols. These intermediates can further undergo biodegradation through various enzymatic pathways, ultimately resulting in the mineralization of the compound.
相似化合物的比较
3-Chlorobenzoic-D4 acid can be compared with other similar compounds such as:
3-Chlorobenzoic acid: The non-deuterated form, which is commonly used in similar applications but lacks the isotopic labeling.
4-Chlorobenzoic acid: A positional isomer with the chlorine atom at a different position on the benzene ring.
2-Chlorobenzoic acid: Another positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
属性
分子式 |
C7H5ClO2 |
|---|---|
分子量 |
160.59 g/mol |
IUPAC 名称 |
3-chloro-2,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
InChI 键 |
LULAYUGMBFYYEX-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])C(=O)O)[2H] |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)



![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)

![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)


![5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12299141.png)
